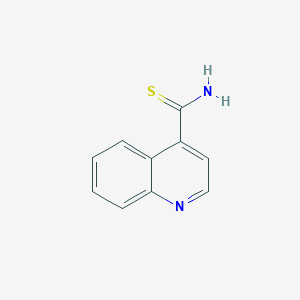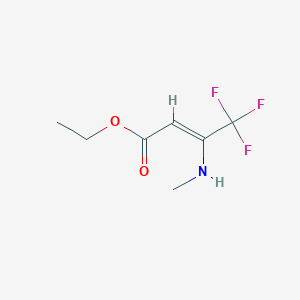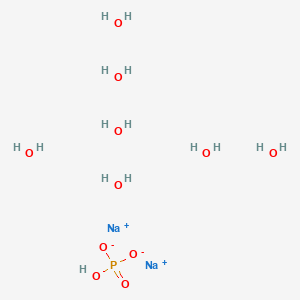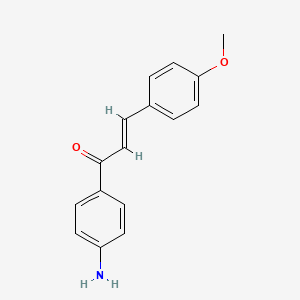
(E)-3-Benzylidene-4-chromanone
Übersicht
Beschreibung
This typically involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about the compound’s state (solid, liquid, gas) at room temperature, color, smell, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and the ability to interpret chemical equations.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction (temperature, pressure, catalysts) and the products formed.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity with other substances.Wissenschaftliche Forschungsanwendungen
Stereocontrolled Photodimerization
(E)-3-Benzylidene-4-chromanone derivatives have been synthesized and studied for their ability to undergo stereocontrolled photodimerization in the crystalline state. The influence of halogen groups on the chromanone moiety was particularly noted, affecting the molecular arrangement and stereoselectivity of the photoreactions in the solid state (Cheng, Chen, & Huang, 2012).
Regioselective Reduction
Regioselective reduction of (E)-3-Benzylidene-4-chromanones has been achieved using dialkylboranes, particularly 9-borabicyclo[3.3.1]nonane, in the presence of palladium catalysts. This process efficiently converts them to 3-benzyl-4-chromanones, showcasing a specific reaction characteristic of structurally rigid exo-cyclic α,β-unsaturated ketones (Hoshino, Tanaka, & Takeno, 1998).
Importance in Medicinal Chemistry
(E)-3-Benzylidene-4-chromanone and its derivatives have attracted significant interest in medicinal chemistry due to their various pharmacological and physiological activities, such as anti-inflammatory, HIV replication inhibition, and antioxidant properties. They are also notable as β-lactamase substrates, playing a crucial role in the discovery and development of new β-lactam antibacterial agents (Woźnica & Frelek, 2016).
Synthetic Approaches and Bioactivities
A comprehensive review of synthetic methods for chroman-4-one-derived compounds, including (E)-3-Benzylidene-4-chromanones, highlights their biological relevance. These compounds are important intermediates and building blocks in drug design, with diverse structural categories leading to various bioactivities (Emami & Ghanbarimasir, 2015).
NMR Spectroscopy Studies
The study of (E)-3-Benzylidene-4-chromanones using 13C NMR spectroscopy has provided insights into the influence of molecular structure on the chemical shifts of characteristic carbon atoms, contributing to a better understanding of these compounds (Kirkiacharian, Gomis, Tongo, Mahuteau, & Brion, 1984).
Asymmetric Transfer Hydrogenation
Rhodium-catalyzed asymmetric transfer hydrogenation of (E)-3-Benzylidene-chromanones has been developed, allowing the reduction of both C═C and C═O bonds and the formation of two stereocenters with high yields and excellent diastereo- and enantioselectivities. This process demonstrates a dynamic kinetic resolution approach using a low catalyst loading (Betancourt, Phansavath, & Ratovelomanana-Vidal, 2021).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes information about toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves identifying areas where further research is needed. It could include potential applications of the compound, or ways to improve its synthesis or properties.
Eigenschaften
IUPAC Name |
(3E)-3-benzylidenechromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-16-13(10-12-6-2-1-3-7-12)11-18-15-9-5-4-8-14(15)16/h1-10H,11H2/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRPREROCFYGHX-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193440 | |
| Record name | (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Benzylidene-4-chromanone | |
CAS RN |
24513-66-4 | |
| Record name | (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24513-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3-(phenylmethylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024513664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



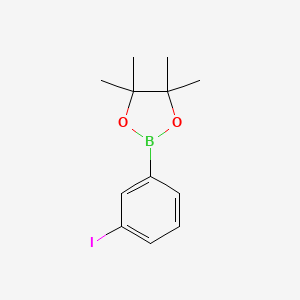
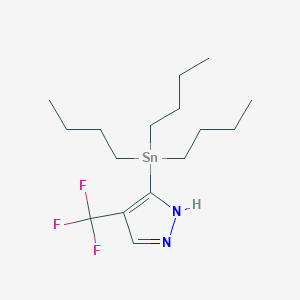
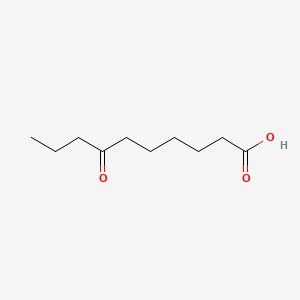
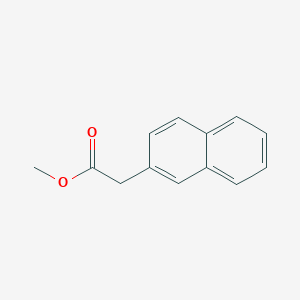
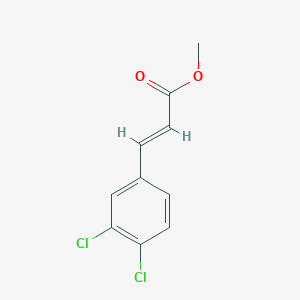
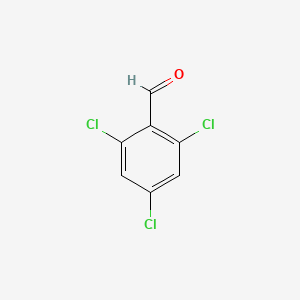
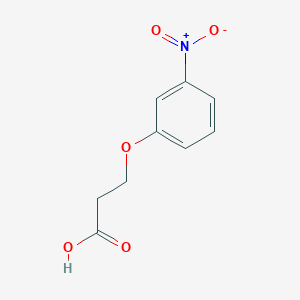
![6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B1312259.png)
